3-Hydroxy-3-methylbutanamide

Description

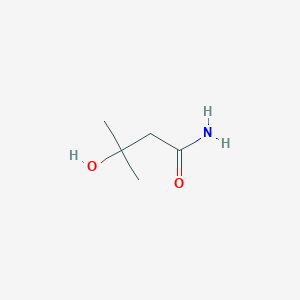

3-Hydroxy-3-methylbutanamide (CAS: 88512-09-8) is a branched-chain amide featuring a hydroxyl (-OH) and methyl (-CH₃) group at the β-position of the butanamide backbone. Its molecular formula is C₅H₁₁NO₂, with an average molecular weight of 117.15 g/mol. This compound is structurally characterized by its ability to form hydrogen bonds via the hydroxyl and amide groups, influencing its solubility and reactivity.

Properties

IUPAC Name |

3-hydroxy-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHAWNULKRVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88512-09-8 | |

| Record name | 3-hydroxy-3-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylbutanamide typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Maintaining low temperatures during the reaction is crucial to prevent the formation of byproducts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to control reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-methylbutanoic acid or 3-methyl-3-oxobutanamide.

Reduction: Formation of 3-hydroxy-3-methylbutylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-3-methylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- 3-Hydroxybutanamide (CAS: 24311-45-3): Structure: Lacks the methyl group at the β-position, resulting in a simpler backbone (C₄H₉NO₂). Applications: Limited commercial availability (1 supplier) compared to its methylated counterpart .

N-(2-Ethylhexyl)-3-hydroxybutanamide (Butoctamide, CAS: 32838-26-9) :

- Structure : Features a bulky 2-ethylhexyl substituent on the amide nitrogen.

- Properties : Enhanced lipophilicity (logP ≈ 2.5) due to the alkyl chain, improving blood-brain barrier penetration.

- Applications : Marketed as a sedative, highlighting the pharmacological impact of N-alkylation on bioactivity .

Ester Analogues

- Ethyl 3-Hydroxy-3-methylbutanoate (CAS: 18267-36-2): Structure: Ester derivative with ethoxy group replacing the amide. Properties: Lower polarity (logP ≈ 1.2) and molecular weight (146.18 g/mol) compared to 3-hydroxy-3-methylbutanamide.

- Methyl 3-Hydroxy-3-methylbutanoate (CAS: 6149-45-7): Structure: Methyl ester variant. Properties: Higher volatility (evaporation enthalpy: ~45 kJ/mol) than the amide, favoring use in fragrances .

Complex Derivatives in Pharmaceuticals

- N-{2-[4-({3-Chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxy-3-methylbutanamide: Structure: Incorporates this compound as a terminal moiety in a kinase inhibitor. Properties: High molecular weight (547.96 g/mol) and specificity for ERBB2/HER2 receptors. Applications: Demonstrates the role of this compound in enhancing solubility and target binding in drug design .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₁₁NO₂ | 117.15 | ~0.5 | Intermediate in drug synthesis |

| 3-Hydroxybutanamide | C₄H₉NO₂ | 103.12 | ~-0.3 | Research chemical |

| Butoctamide | C₁₂H₂₅NO₂ | 215.33 | ~2.5 | Sedative |

| Ethyl 3-hydroxy-3-methylbutanoate | C₇H₁₄O₃ | 146.18 | ~1.2 | Flavoring agent |

| HER2-targeted derivative | C₂₆H₂₅ClF₃N₅O₃ | 547.96 | ~3.8 | Anticancer agent (kinase inhibitor) |

Biological Activity

3-Hydroxy-3-methylbutanamide, also known by its chemical identifier 88512-09-8, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound is characterized by the presence of a hydroxyl group and an amide functional group on a branched-chain structure. This unique configuration allows for diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 115.15 g/mol |

| CAS Number | 88512-09-8 |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyl and amide groups enhance its binding affinity, allowing it to function as either an inhibitor or activator of various biochemical pathways.

- Enzyme Interaction : It has been shown to interact with matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and repair processes. In particular, derivatives of this compound have demonstrated potent inhibition of MMPs, suggesting potential applications in cancer therapy where MMPs are often overexpressed .

- Cellular Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to known chemotherapeutics .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value ranging from 10–33 nM, comparable to established anticancer agents .

- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase, leading to increased rates of apoptosis .

Case Studies

- Study on MMP Inhibition : A study evaluated a series of hydroxamate derivatives related to this compound for their ability to inhibit MMPs. The findings demonstrated that certain modifications to the compound significantly enhanced its inhibitory potency against MMP-2 and MMP-9, which are implicated in cancer metastasis .

- Antitumor Effects in Vivo : In animal models, administration of this compound derivatives resulted in reduced tumor size and improved survival rates, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Hydroxybutanamide | Lacks methyl group; different solubility | Weaker antiproliferative effects |

| 3-Methylbutanamide | Lacks hydroxyl group; affects interaction | Lower binding affinity |

| 3-Hydroxy-3-methylbutanoic acid | Carboxylic acid analog; different reactivity | Different therapeutic applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-3-methylbutanamide, and how can reaction efficiency be assessed?

- Methodological Answer : A typical approach involves coupling 3-hydroxy-3-methylbutanoic acid with ammonia or ammonium salts using carbodiimide-based reagents (e.g., EDC/NHS) to activate the carboxyl group . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC, with quantification using UV-Vis spectroscopy at 210–220 nm (amide bond absorption) . Yield optimization may require adjusting pH, temperature, and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with hydroxy and methyl groups visible at δ 1.2–1.4 ppm (methyl) and δ 4.5–5.0 ppm (hydroxy) in DMSO-d6 .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H/O-H stretches) validate functional groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS confirms molecular weight (expected m/z: 131.1 for [M+H]) .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Accelerated stability studies involve storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Degradation is assessed via HPLC purity checks over 1–6 months. Hydrolytic stability (pH 3–9 buffers) identifies susceptibility to amide bond cleavage . Lyophilization or desiccants are recommended for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can stereochemical purity of this compound be ensured during synthesis, and what analytical methods validate enantiomeric excess?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., lipases) can control stereochemistry during amide bond formation . Enantiomeric excess (ee) is quantified using chiral HPLC (e.g., Chiralpak® columns) or H NMR with chiral shift reagents (e.g., Eu(hfc)). Polarimetric analysis complements these methods .

Q. What strategies resolve contradictions in kinetic data during this compound synthesis?

- Methodological Answer : Discrepancies in reaction rates may arise from solvent polarity effects or competing side reactions (e.g., hydrolysis). Kinetic studies under inert atmospheres (N/Ar) and variable solvent systems (DMF vs. THF) isolate contributing factors . Arrhenius plots (ln(k) vs. 1/T) identify temperature-dependent anomalies, while DFT simulations model transition states .

Q. How can large-scale synthesis of this compound be optimized to minimize byproducts?

- Methodological Answer : Flow chemistry systems improve heat/mass transfer, reducing side reactions like over-alkylation. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of intermediate concentrations . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) removes residual impurities .

Q. What advanced computational methods predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : QSAR models and docking simulations (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes. In vitro assays with liver microsomes validate oxidative metabolites, while LC-HRMS identifies hydroxylated or glucuronidated derivatives .

Notes

- Experimental protocols should comply with institutional safety guidelines, particularly when handling carbodiimides or ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.